![molecular formula C20H26N2O4 B11018840 [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11018840.png)

[1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Syntheserouten und Reaktionsbedingungen

Die Synthese von [1-({[(4-Methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]essigsäure umfasst in der Regel mehrere Schritte:

Bildung des Indol-Restes: Der Indolring kann mittels der Fischer-Indolsynthese synthetisiert werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Anlagerung der Methoxygruppe: Die Methoxygruppe wird durch Methylierung eingeführt, häufig unter Verwendung von Methyliodid und einer Base wie Kaliumcarbonat.

Acetylierung: Das Indol-Derivat wird dann unter Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base acetyliert.

Bildung des Cyclohexylrings: Der Cyclohexylring wird durch eine Cyclisierungsreaktion synthetisiert, die häufig eine Diels-Alder-Reaktion beinhaltet.

Endgültige Kupplung: Das Indol-Derivat wird mit dem Cyclohexylessigsäure-Derivat unter Verwendung von Peptidkupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) gekoppelt.

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen unter Verwendung von Reagenzien und Lösungsmitteln in industrieller Qualität umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, wodurch sie unter Verwendung von Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) in eine Hydroxylgruppe umgewandelt wird.

Reduktion: Die Reduktion der Carbonylgruppe im Acetylrest kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Der Indolring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung oder Halogenierung, unter Verwendung von Reagenzien wie Salpetersäure oder Brom.

Häufige Reagenzien und Bedingungen

Oxidation: PCC, Dichlormethan, Raumtemperatur.

Reduktion: Natriumborhydrid, Methanol, Eisbad.

Substitution: Salpetersäure, Schwefelsäure, 0 °C für die Nitrierung.

Hauptprodukte

Oxidation: Hydroxy-Derivat der Verbindung.

Reduktion: Alkohol-Derivat der Acetylgruppe.

Substitution: Nitro- oder halogenierte Derivate des Indolrings.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird [1-({[(4-Methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]essigsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.

Biologie

Biologisch wird diese Verbindung wegen ihres Potenzials als Pharmakophor in der Wirkstoffentwicklung untersucht. Der Indol-Rest ist bekannt für seine biologische Aktivität, und Modifikationen dieser Verbindung können zur Entwicklung neuer therapeutischer Wirkstoffe führen .

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihre potenziellen entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften untersucht. Das Vorhandensein des Indolrings ist besonders bedeutsam, da er eine Rolle bei vielen biologisch aktiven Molekülen spielt .

Industrie

Industriell kann diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Materialien verwendet werden, die komplexe organische Strukturen erfordern. Ihre Stabilität und Reaktivität machen sie zu einem wertvollen Zwischenprodukt in verschiedenen Herstellungsprozessen .

Wirkmechanismus

Der Wirkmechanismus von [1-({[(4-Methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Indol-Rest kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. So kann er beispielsweise bestimmte Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, indem er an ihre aktiven Zentren bindet .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents like sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane, room temperature.

Reduction: Sodium borohydride, methanol, ice bath.

Substitution: Nitric acid, sulfuric acid, 0°C for nitration.

Major Products

Oxidation: Hydroxy derivative of the compound.

Reduction: Alcohol derivative of the acetyl group.

Substitution: Nitro or halogenated derivatives of the indole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and modifications of this compound can lead to the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the indole ring is particularly significant due to its role in many biologically active molecules .

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Wirkmechanismus

The mechanism of action of [1-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.

4-Methoxyindol: Ein einfacheres Indol-Derivat mit einer Methoxygruppe.

Cyclohexylessigsäure: Eine Verbindung mit einem Cyclohexylring und einer Essigsäuregruppe.

Einzigartigkeit

[1-({[(4-Methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]essigsäure ist einzigartig durch die Kombination eines Indol-Restes, einer Methoxygruppe und eines Cyclohexylrings. Diese Struktur verleiht ein einzigartiges Set von chemischen und biologischen Eigenschaften, das nicht in einfacheren Verbindungen wie Indol-3-essigsäure oder 4-Methoxyindol zu finden ist .

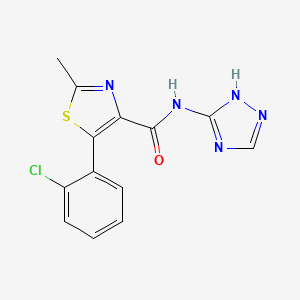

Eigenschaften

Molekularformel |

C20H26N2O4 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

2-[1-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |

InChI |

InChI=1S/C20H26N2O4/c1-26-17-7-5-6-16-15(17)8-11-22(16)13-18(23)21-14-20(12-19(24)25)9-3-2-4-10-20/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,21,23)(H,24,25) |

InChI-Schlüssel |

JLGPRZBLVFQOCT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1C=CN2CC(=O)NCC3(CCCCC3)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11018762.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018764.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11018770.png)

![Dimethyl 2-{[(4-chlorophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11018772.png)

![5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11018778.png)

![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11018788.png)

![8-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11018791.png)

![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018795.png)

![N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11018796.png)

![Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11018807.png)

![4-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B11018838.png)

![6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11018849.png)